molecular formula C10H10BrIO2 B15332067 Ethyl 5-bromo-2-iodo-3-methylbenzoate

Ethyl 5-bromo-2-iodo-3-methylbenzoate

Cat. No.: B15332067
M. Wt: 368.99 g/mol
InChI Key: LWGHAKLIORRGKB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-iodo-3-methylbenzoate (C 10 H 10 BrIO 2 , MW: 368.99) is a high-purity, multi-halogenated aromatic ester serving as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery . Its structure features orthogonal halogen handles—bromo and iodo substituents—at the 5- and 2-positions of the benzoate ring, which exhibit distinct reactivity profiles suitable for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . This allows researchers to selectively functionalize the ring system to create complex, diverse compound libraries. The ethyl ester group enhances the compound's lipophilicity, facilitating solubility in common organic solvents, while the methyl group at the 3-position offers a potential site for further modification . This compound is primarily used in scientific research as a key precursor in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals . Its application is critical in medicinal chemistry for constructing molecular scaffolds that can be optimized into enzyme inhibitors or other therapeutic agents . As a standard practice, the compound must be stored at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 5-bromo-2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHAKLIORRGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-iodo-3-methylbenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the bromination and iodination of 3-methylbenzoic acid, followed by esterification.

    Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 2-position.

    Esterification: The resulting 5-bromo-2-iodo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups replacing the halogens.

    Oxidation: Formation of 5-bromo-2-iodo-3-methylbenzoic acid or 5-bromo-2-iodo-3-methylbenzaldehyde.

    Reduction: Formation of ethyl 5-bromo-2-iodo-3-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-2-iodo-3-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-iodo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of bromine, iodine, and methyl substituents. Below is a comparative analysis with analogous derivatives listed in the Biopharmacule Speciality Chemicals catalog ():

Table 1: Comparison of Key Structural and Functional Features

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference ID
Ethyl 5-bromo-2-iodo-3-methylbenzoate Br (5), I (2), CH₃ (3) ~368.97 Cross-coupling, drug intermediates Target
Ethyl 5-bromo-2-methylbenzoate Br (5), CH₃ (2) ~257.08 Less reactive; limited coupling utility
Ethyl 5-iodo-2-methylbenzoate I (5), CH₃ (2) ~304.04 Higher steric hindrance; slower reactions
Ethyl 5-bromo-2,4-dimethoxybenzoate Br (5), OCH₃ (2,4) ~289.13 Electron-rich ring; photochemical uses
Ethyl 5-chloro-2-(trifluoromethoxy)benzoate Cl (5), CF₃O (2) ~282.65 Enhanced electrophilicity; agrochemicals

Halogen Substitution Effects

  • Iodine vs. Bromine: The iodine atom in this compound (position 2) facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions more effectively than bromine due to its lower bond dissociation energy and larger atomic radius .
  • Comparison with Ethyl 5-bromo-2-methylbenzoate (ID 9) : Replacing iodine with a methyl group reduces steric bulk but eliminates iodine’s coupling utility, limiting applications to less demanding synthetic pathways .

Steric and Electronic Modulation

  • However, this group also stabilizes intermediates via hyperconjugation.
  • Methoxy vs. Methyl : Ethyl 5-bromo-2,4-dimethoxybenzoate (ID 2) exhibits greater electron density due to methoxy groups, favoring electrophilic substitution but reducing compatibility with harsh reaction conditions (e.g., strong bases) .

Research Findings and Industrial Relevance

  • Suzuki-Miyaura Coupling : The iodine substituent in the target compound shows 3x higher reaction yields with arylboronic acids compared to bromine-only analogs (e.g., ID 9) under identical Pd-catalyzed conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 215°C, whereas Ethyl 5-bromo-2,4-diethoxybenzoate (ID 1) degrades at 190°C, highlighting the stabilizing role of iodine .

Q & A

Q. What synthetic strategies are recommended for Ethyl 5-bromo-2-iodo-3-methylbenzoate?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification. A plausible route includes:

Electrophilic Substitution : Introduce the methyl group at position 3 via Friedel-Crafts alkylation.

Directed Bromination/Iodination : Utilize directing effects of the ester and methyl groups for regioselective bromination (position 5) and iodination (position 2).

Esterification : Protect the carboxylic acid as an ethyl ester using ethanol under acidic catalysis.
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize side reactions. Structural confirmation via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} is essential .

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer :
  • Chromatography : Use HPLC or GC-MS to assess purity (>98% recommended for research-grade material).
  • Spectroscopy :
  • NMR : Compare chemical shifts with predicted values (e.g., the iodine substituent at position 2 deshields adjacent protons).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Reference Databases : Cross-validate spectral data with NIST Chemistry WebBook or PubChem entries .

Q. What are the key stability considerations during storage?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the iodo substituent.
  • Temperature : Maintain at 2–8°C for long-term storage.
  • Moisture Control : Use desiccants to avoid ester hydrolysis.
    Stability studies (e.g., accelerated aging via thermogravimetric analysis) are recommended for sensitive applications .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the benzene ring?

  • Methodological Answer :
  • Directing Groups : The ester (-COOEt) at position 1 and methyl (-CH3_3) at position 3 act as meta/para directors. Bromination at position 5 (para to methyl) and iodination at position 2 (ortho to ester) are favored.
  • Catalysis : Use Lewis acids (e.g., FeCl3_3) to enhance electrophilic attack at specific positions.
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites, aiding in reaction design .

Q. What challenges arise in utilizing the iodo substituent for cross-coupling reactions?

  • Methodological Answer :
  • Reactivity : The C-I bond is more reactive than C-Br in Suzuki-Miyaura couplings but prone to premature cleavage. Optimize catalyst (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) systems.
  • Side Reactions : Competing protodeiodination can occur; inert atmospheres (N2_2) and anhydrous solvents mitigate this.
  • Monitoring : Use 19F NMR^{19}\text{F NMR} (if fluorine tags are present) or LC-MS to track reaction progress .

Q. How can experimental design optimize yield in multi-step syntheses?

  • Methodological Answer :
  • Factorial Design : Apply a 23^3 factorial approach to test variables (e.g., temperature, catalyst loading, reaction time).
  • Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational tools predict synthetic pathways for this compound?

  • Methodological Answer :
  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases.
  • DFT Calculations : Simulate transition states to evaluate feasibility of halogenation steps.
  • Machine Learning : Train models on existing benzoate ester syntheses to predict yields and side products .

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